molecular formula C3H2N2O3 B1602939 1,3,4-Oxadiazole-2-carboxylic acid CAS No. 944907-12-4

1,3,4-Oxadiazole-2-carboxylic acid

Cat. No. B1602939
M. Wt: 114.06 g/mol
InChI Key: GYZPQJVSAQBAHP-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups with two pyridine type nitrogens . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom .


Synthesis Analysis

The synthesis of 1,3,4-Oxadiazole derivatives has been discussed in various methods . A new approach to 1,3,4-oxadiazoles is described wherein a-bromo nitroalkanes are coupled to acyl hydrazides to deliver the 2,5-disubstituted oxadiazole directly, avoiding a 1,2-diacyl hydrazide intermediate .


Molecular Structure Analysis

The oxadiazole molecule is composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Due to the different arrangement of the hetero-atoms, oxadiazoles exist in different isomeric forms, e.g., 1,3,4-oxadiazole, 1,2,3-oxadiazole, 1,2,4-oxadiazole and 1,2,5-oxadiazole .


Chemical Reactions Analysis

The 1,3,4-oxadiazole is an aromatic heterocycle valued for its low-lipophilicity in drug development. Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability, while exploiting its use as a carbonyl bioisostere .


Physical And Chemical Properties Analysis

These compounds are composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Due to the different arrangement of the hetero-atoms, oxadiazoles exist in different isomeric forms .

Future Directions

Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . Based on these techniques, these compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

1,3,4-oxadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O3/c6-3(7)2-5-4-1-8-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZPQJVSAQBAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624665
Record name 1,3,4-Oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Oxadiazole-2-carboxylic acid

CAS RN

944907-12-4
Record name 1,3,4-Oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4-Oxadiazole-2-carboxylic acid
Reactant of Route 2
1,3,4-Oxadiazole-2-carboxylic acid
Reactant of Route 3
1,3,4-Oxadiazole-2-carboxylic acid
Reactant of Route 4
1,3,4-Oxadiazole-2-carboxylic acid
Reactant of Route 5
1,3,4-Oxadiazole-2-carboxylic acid
Reactant of Route 6
1,3,4-Oxadiazole-2-carboxylic acid

Citations

For This Compound
28
Citations
D Spinelli, R Noto, G Consiglio, G Werber… - Journal of the Chemical …, 1977 - pubs.rsc.org
The rate constants of the decarboxylation reaction of 5-amino-1,3,4-oxadiazole-2-carboxylic acid (I) have been measured in water, over a wide range of proton activities (from H0–0.95 …
Number of citations: 5 pubs.rsc.org
R Noto, G Werber, F Buccheri… - Journal of heterocyclic …, 1987 - Wiley Online Library
The dissociation constants (K 1 ) of both acids 4a‐c and esters 5a‐c and the rate constants of the decarboxylation reaction of acids 4a‐c have been measured at various high …
Number of citations: 4 onlinelibrary.wiley.com
K Bethge, HH Pertz, K Rehse - Archiv der Pharmazie: An …, 2005 - Wiley Online Library
Ten new 1, 2, 4‐oxadiazole‐ and six new 1, 3, 4‐oxadiazole‐carboxamides containing different lipophilic moieties (ie 4‐biphenyl‐, 1‐naphthyl, phenylpropyl‐ and n‐hexyl substituents) …
Number of citations: 46 onlinelibrary.wiley.com
R Noto, F Buccheri, G Consiglio… - Journal of the Chemical …, 1980 - pubs.rsc.org
The rate constants of the decarboxylation reaction of compounds (Ib–f) have been measured in water over a range of proton activities, at various temperatures. The results obtained …
Number of citations: 3 pubs.rsc.org
F Fouad, DR Davis, R Twieg - Liquid Crystals, 2018 - Taylor & Francis
A series of 2-(4-biphenylyl)-1,3,4-oxadiazoles bearing alkyl or alkoxy substituents at the 4ʹ position, and a hydrogen, or alkyl substituent (linear, branched, fluorinated or functionalised) …
Number of citations: 6 www.tandfonline.com
D Zampieri, S Fortuna, M Romano, A De Logu… - International Journal of …, 2022 - mdpi.com
To extend our screening for novel antimycobacterial molecules, we have designed, synthesized, and biologically evaluated a library of 14 new hydrazide derivatives containing 1,3,4-…
Number of citations: 1 www.mdpi.com
A Johansson, C Lofberg, M Antonsson… - Journal of Medicinal …, 2016 - ACS Publications
A novel series of melanin concentrating hormone receptor 1 (MCHr1) antagonists were the starting point for a drug discovery program that culminated in the discovery of 103 (AZD1979)…
Number of citations: 52 pubs.acs.org
GB Jadhav, CL Athare… - Asian Journal of …, 2014 - indianjournals.com
Protein tyrosine phosphatases (PTPs) catalyze the dephosphorylation of tyrosine-phosphorylated proteins and are negative regulators of tyrosine kinase receptor mediated signaling. …
Number of citations: 5 www.indianjournals.com
Ž Jakopin, J Ilaš, M Barančoková, M Brvar… - European journal of …, 2017 - Elsevier
DNA gyrase and topoisomerase IV are type IIa topoisomerases that are essential bacterial enzymes required to oversee the topological state of DNA during transcription and replication …
Number of citations: 54 www.sciencedirect.com
M Mori, G Stelitano, LR Chiarelli, G Cazzaniga… - Pharmaceuticals, 2021 - mdpi.com
Tuberculosis (TB) causes millions of deaths every year, ranking as one of the most dangerous infectious diseases worldwide. Because several pathogenic strains of Mycobacterium …
Number of citations: 19 www.mdpi.com

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